molecular formula C12H13NO2 B2719755 (2E)-2-[(furan-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one CAS No. 82955-18-8

(2E)-2-[(furan-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B2719755
CAS No.: 82955-18-8
M. Wt: 203.241
InChI Key: HNLJEHXLQINNQQ-DHZHZOJOSA-N
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Description

(2E)-2-[(furan-2-yl)methylidene]-1-azabicyclo[222]octan-3-one is an organic compound with the molecular formula C12H13NO2 It is a derivative of quinuclidinone, featuring a furan ring attached to the quinuclidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(furan-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one typically involves the condensation of quinuclidin-3-one with furfural. The reaction is carried out under acidic or basic conditions to facilitate the formation of the methylene bridge between the furan ring and the quinuclidinone core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(furan-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The methylene bridge can be reduced to form saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinuclidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Saturated quinuclidinone derivatives.

    Substitution: Substituted quinuclidinone derivatives with various functional groups.

Scientific Research Applications

(2E)-2-[(furan-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(furan-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structure. The furan ring and quinuclidinone core may facilitate binding to specific sites, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidin-3-one: The parent compound, lacking the furan ring.

    2-(2-Furylmethylene)cyclohexanone: Similar structure but with a cyclohexanone core instead of quinuclidinone.

    2-(2-Furylmethylene)piperidin-4-one: Similar structure but with a piperidinone core.

Uniqueness

(2E)-2-[(furan-2-yl)methylidene]-1-azabicyclo[222]octan-3-one is unique due to the presence of both the furan ring and the quinuclidinone core, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2E)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9H,3-6H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLJEHXLQINNQQ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C\C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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